Cas no 2034547-49-2 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide structure](https://ja.kuujia.com/scimg/cas/2034547-49-2x500.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- N-(2-Benzo[b]thien-2-yl-2-hydroxypropyl)-2-chloro-6-fluorobenzamide
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide
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- インチ: 1S/C18H15ClFNO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22)
- InChIKey: CNMAVNUXLKOQJL-UHFFFAOYSA-N
- ほほえんだ: C(NCC(C1SC2=CC=CC=C2C=1)(O)C)(=O)C1=C(F)C=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.390±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 542.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.00±0.29(Predicted)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-3647-2μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-50mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-10μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-2mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-1mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-25mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-75mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-5μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-5mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3647-10mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
2034547-49-2 | 10mg |
$79.0 | 2023-09-09 |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamideに関する追加情報
Introduction to N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)]-2-chloro-6-fluorobenzamide (CAS No. 2034547-49-2)
N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)]-2-chloro-6-fluorobenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2034547-49-2, represents a novel molecular entity with a unique structural framework that combines a benzothiophen moiety with functional groups that enhance its potential biological activity. The presence of both chloro and fluoro substituents in its structure suggests a high degree of specificity, which is often exploited in the design of drugs targeting various therapeutic pathways.
The benzothiophen core is a well-studied scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of hydroxyl and amide functionalities in the compound's structure further modulates its pharmacokinetic and pharmacodynamic properties. This combination of features makes N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The structural features of this compound, particularly the benzothiophen ring system, are reminiscent of several bioactive molecules that have shown efficacy in treating conditions such as neurodegenerative diseases and chronic inflammation. The hydroxyl group, in particular, is a key feature that can participate in hydrogen bonding interactions, which are crucial for binding to biological targets with high affinity.
The chloro and fluoro substituents are strategically positioned to influence the electronic properties of the molecule, thereby affecting its reactivity and binding affinity. These substituents are commonly used in drug design to enhance metabolic stability and improve oral bioavailability. The specific arrangement of these groups in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide suggests that it may exhibit unique interactions with biological targets compared to other molecules with similar scaffolds.
One of the most exciting aspects of this compound is its potential application in the treatment of cancer. The benzothiophen scaffold has been shown to have anti-cancer properties in several preclinical studies, and the addition of functional groups such as hydroxyl and amide moieties can further enhance its therapeutic potential. The chloro and fluoro substituents may also contribute to its anti-cancer activity by influencing its interaction with key cellular targets involved in tumor growth and progression.
Recent research has also explored the use of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide as a potential inhibitor of enzymes involved in inflammation. Inflammatory processes play a significant role in the pathogenesis of many diseases, including autoimmune disorders and cardiovascular conditions. By targeting these enzymes, this compound may offer a new therapeutic approach for managing inflammation-related diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the hydroxyl group into the propyl chain necessitates careful control over reaction conditions to avoid unwanted side products. Similarly, the attachment of the benzothiophen ring system requires precise functional group transformations to achieve the desired molecular architecture.
In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide is a structurally complex and functionally diverse compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery, particularly for conditions involving neurological disorders, inflammation, and cancer. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation treatments.
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